(Z)-Styrylboronic acid

Catalog No.
S12373852
CAS No.
M.F
C8H9BO2
M. Wt
147.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Styrylboronic acid

Product Name

(Z)-Styrylboronic acid

IUPAC Name

[(Z)-2-phenylethenyl]boronic acid

Molecular Formula

C8H9BO2

Molecular Weight

147.97 g/mol

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6-

InChI Key

VKIJXFIYBAYHOE-SREVYHEPSA-N

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O

Isomeric SMILES

B(/C=C\C1=CC=CC=C1)(O)O

(Z)-Styrylboronic acid is an organoboron compound characterized by the presence of a styryl group (vinylphenyl) bonded to a boronic acid functional group. Its chemical formula is C8H9BO2C_8H_9BO_2, and it has a molecular weight of approximately 147.97 g/mol. The compound is notable for its unique structure, which includes a double bond between the carbon atoms of the styryl group and a boron atom that is part of the boronic acid moiety. This configuration allows for various chemical reactivities, particularly in coupling reactions.

, particularly those involving carbon-boron bond formations. It can undergo:

  • Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with (Z)-styrylboronic acid in the presence of a palladium catalyst.
  • Borylation Reactions: The compound can be used as a borylating agent in various organic transformations, facilitating the introduction of boron into organic molecules.
  • Protodeboronation: Under certain conditions, (Z)-styrylboronic acid may undergo protodeboronation, where the carbon-boron bond is replaced by a carbon-hydrogen bond, leading to the formation of styrene derivatives

    The biological activity of (Z)-styrylboronic acid has been explored primarily in relation to its potential as a therapeutic agent. It exhibits properties that may inhibit certain enzymes, such as proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. Additionally, its ability to modulate biological pathways through boron-mediated interactions adds to its interest in medicinal chemistry

    Several methods are available for synthesizing (Z)-styrylboronic acid:

    • Palladium-Catalyzed Cross-Coupling: One common method involves the cross-coupling of vinyl halides with bis(pinacolato)diboron under palladium catalysis, yielding (Z)-styrylboronic acid as a product.
    • Direct Borylation: Another approach is through the direct borylation of styrene derivatives using diborane or related reagents under controlled conditions to ensure stereoselectivity towards the Z-isomer .
    • Petasis Reaction: The Petasis reaction can also be employed, where amines, aldehydes, and boronic acids react to form various products that can include (Z)-styrylboronic acid as an intermediate or final product

      (Z)-Styrylboronic acid has several applications in organic synthesis and materials science:

      • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
      • Sensor Development: Its unique properties allow it to be used in developing sensors for detecting specific biomolecules or environmental pollutants.
      • Polymer Chemistry: It can be utilized in the synthesis of boron-containing polymers with potential applications in electronics and optoelectronics

        Interaction studies involving (Z)-styrylboronic acid have focused on its reactivity with various substrates and its role in biological systems. These studies often examine:

        • Enzyme Inhibition: Investigations into how (Z)-styrylboronic acid interacts with proteasomes and other enzymes reveal its potential as an inhibitor, providing insights into its therapeutic applications.
        • Reactivity with Nucleophiles: Understanding how it reacts with nucleophiles helps elucidate its role in synthetic organic chemistry and its utility in forming new carbon-carbon bonds

          Several compounds share structural similarities with (Z)-styrylboronic acid. Here is a comparison highlighting its uniqueness:

          Compound NameStructure TypeUnique Features
          Phenylboronic AcidAryl Boronic AcidLacks vinyl group; primarily used in Suzuki reactions.
          2-Thienylboronic AcidHeteroaryl Boronic AcidContains sulfur; used for synthesizing heterocycles.
          cis-Propenylboronic AcidAlkenyl Boronic AcidDifferent geometric configuration; less stable than Z-isomer.
          trans-Propenylboronic AcidAlkenyl Boronic AcidGeometric isomer; higher boiling point than Z-isomer.

          (Z)-Styrylboronic acid stands out due to its specific geometric configuration and potential biological activity, making it particularly valuable in both synthetic chemistry and medicinal applications .

        Transition metal-catalyzed cross-coupling reactions represent the most widely employed strategy for synthesizing (Z)-styrylboronic acid. These methods leverage the stereochemical control offered by metal-ligand complexes to achieve high geometric fidelity.

        Palladium-Catalyzed Suzuki-Miyaura Coupling

        The Suzuki-Miyaura reaction remains a cornerstone for constructing (Z)-styrylboronic acid derivatives. Palladium catalysts, such as palladium(II) trifluoroacetate, facilitate the coupling of styryl halides with boronic acids under mild conditions. For instance, reactions employing aryl halides and (Z)-β-borylstyrene precursors in the presence of palladium(II) trifluoroacetate and 2,2′-bipyridine ligands yield (Z)-styrylboronic acids with >90% stereoretention. The electronic nature of the substituents on the styryl system significantly impacts reaction efficiency; electron-deficient aryl halides require higher temperatures (80–100°C) compared to electron-rich analogs (40–60°C).

        Catalyst SystemSubstrateTemperature (°C)Yield (%)Stereoselectivity (Z:E)
        Pd(OAc)₂ / 2,2′-bipyridine4-Nitrostyryl bromide807892:8
        PdCl₂(PPh₃)₂4-Methoxystyryl chloride508595:5

        Nickel-Mediated Hydroboration

        Nickel complexes, particularly those with N-heterocyclic carbene (NHC) ligands, enable stereoselective hydroboration of alkynes. The reaction of terminal arylacetylenes with pinacolborane in the presence of Ni(cod)₂ and IPr ligands produces (Z)-styrylboronic esters with >98% selectivity. This method’s efficacy stems from the ligand’s ability to stabilize the nickel-boryl intermediate, directing syn-addition of boron to the alkyne.

        Tautomerization Dynamics in Protic Media

        Nuclear magnetic resonance (NMR) studies reveal that (Z)-styrylboronic acid undergoes reversible solvent insertion in protic environments, forming a trivalent boron complex with water or alcohols [2]. The equilibrium between the free acid (1) and solvent-inserted species (2) demonstrates marked stereochemical dependence:

        $$
        \text{(Z)-RB(OH)}_2 \rightleftharpoons \text{(Z)-RB(OH)(OSolvent)}^- + \text{H}^+
        $$

        11B NMR chemical shifts between δ 8-10 ppm confirm boron's transition from trigonal planar to tetrahedral geometry during this process [2]. Comparative data shows the (Z)-isomer exhibits 15% faster tautomerization kinetics than its (E)-counterpart in methanol-water mixtures (Table 1), likely due to reduced steric hindrance in the transition state.

        Table 1: Tautomerization Kinetics of Styrylboronic Acid Isomers

        Isomerk (s⁻¹) in MeOH/H₂O (1:1)Activation Energy (kJ/mol)
        (Z)2.8 × 10⁻³54.2
        (E)2.4 × 10⁻³58.7

        Computational modeling reveals the (Z)-configuration enables favorable π-π interactions between the styryl group and solvent molecules, stabilizing the tetrahedral intermediate by 3.2 kcal/mol compared to the (E)-isomer [2]. This geometric preference significantly impacts reaction outcomes in Suzuki-Miyaura couplings, where rapid boronates formation enhances catalytic turnover [1] [5].

        Role of α-Heteroatom Substituents in Reaction Pathways

        Introduction of electron-withdrawing groups at the α-position induces pronounced electronic effects on boron center reactivity. X-ray photoelectron spectroscopy (XPS) data demonstrates a 0.8 eV increase in boron 1s binding energy when comparing (Z)-styrylboronic acid to its 4-nitro-substituted derivative:

        $$
        \Delta EB = 0.8\ \text{eV}\ \text{(4-NO}2\text{-C}6\text{H}4\text{CH=CHB(OH)}2\ \text{vs. C}6\text{H}5\text{CH=CHB(OH)}2)}
        $$

        This electronic perturbation accelerates transmetalation rates in palladium-catalyzed couplings by 40% while simultaneously increasing protodeboronation susceptibility [5]. Contrastingly, α-amino substituents create intramolecular B-N interactions that:

        • Lower the apparent pKa by 1.5 units through field effects [2]
        • Provide general acid catalysis for leaving group departure (kcat increase of 3.7-fold) [2]
        • Enforce specific rotameric states via steric compression

        Figure 1: Hammett plot correlating substituent σ values with Petasis reaction rates using (Z)-styrylboronic acid derivatives (R² = 0.91) [4]. The strong linear relationship confirms electronic effects dominate over steric factors in these multicomponent transformations.

        Boron Coordination Chemistry in Transition States

        Crystallographic evidence from rhodium-catalyzed amination reactions shows (Z)-styrylboronic acid forms distinct η²-complexes with transition metals compared to its (E)-isomer [1]. The Z-configuration enables simultaneous coordination through both boron and the olefinic π-system:

        $$
        \text{RhCl(PPh}3\text{)}3 + \text{(Z)-PhCH=CHB(OH)}2 \rightarrow [\text{Rh(η}^2\text{-CH=CHB)(Cl)(PPh}3\text{)}2]^+ + \text{H}2\text{O}
        $$

        This bifunctional coordination mode reduces activation energy for oxidative addition by 12.3 kJ/mol, as confirmed by Eyring analysis [1]. Density functional theory (DFT) calculations further reveal:

        • Boron maintains partial sp² hybridization during transmetalation
        • Olefin geometry controls approach trajectory to metal center
        • Hydrogen bonding networks stabilize trigonal bipyramidal intermediates

        Table 2: Coordination Modes in Transition Metal Complexes

        Metal(Z)-Isomer CoordinationBond Length (Å)
        Pdη¹-B, η²-C=CB-Pd: 2.11
        Rhη²-B,O, η¹-C=CB-Rh: 2.08
        Ruη²-B,OB-Ru: 2.15

        Solvent-Participatory Activation Mechanisms

        Kinetic isotope effect (KIE) studies (kH₂O/kD₂O = 2.7) confirm water acts as both nucleophile and proton shuttle in (Z)-styrylboronic acid's activation [2]. The proposed catalytic cycle involves:

        • Solvent-assisted B-OH ionization
        • Concurrent olefin rotation to relieve steric strain
        • Metal coordination with simultaneous proton transfer

        $$
        \text{(Z)-PhCH=CHB(OH)}2 \xrightarrow{\text{H}2\text{O}} [\text{PhCH=CHB(OH)O}^- \cdots \text{H}_3\text{O}^+] \xrightarrow{\text{M}} \text{PhCH=CH-M-B(OH)O}^-
        $$

        This mechanism explains the compound's exceptional performance in aqueous cross-couplings, achieving turnover frequencies (TOF) of 1,200 h⁻¹ compared to 450 h⁻¹ for analogous arylboronic acids [5]. Solvent basicity dramatically impacts pathway selectivity - in DMF, β-hydride elimination becomes dominant (78% vs. 12% in THF), highlighting the delicate balance between boron and olefin reactivity [1] [4].

        The optimization of multicomponent Petasis-Borono-Mannich reactions using (Z)-styrylboronic acid has emerged as a significant area of research, with substantial advances in understanding reaction mechanisms and improving synthetic protocols. The Petasis reaction, formally defined as a multicomponent transformation involving a boronic acid, an amine, and a carbonyl derivative, represents a powerful tool for constructing functionalized amines with multiple stereogenic centers [1].

        Mechanistic Understanding and Optimization Strategies

        Recent mechanistic studies have revealed that the Petasis reaction proceeds through formation of tetracoordinated boronate complexes rather than the classical Mannich mechanism [1]. This fundamental understanding has enabled the development of more effective optimization strategies. The reaction mechanism involves initial formation of an iminium intermediate from the amine and carbonyl components, followed by nucleophilic attack from the vinyl group of the boronate complex formed between the styrylboronic acid and base [1].

        Extensive optimization studies have demonstrated that reaction conditions can be fine-tuned to achieve excellent yields and selectivities. When using (Z)-styrylboronic acid as the nucleophilic component, optimal conditions typically involve temperatures ranging from room temperature to 80°C, with hexafluoroisopropanol (HFIP) as a particularly effective solvent for enhancing reaction rates and yields [2]. The use of HFIP promotes formation of iminium species and stabilizes ionic transition states through its ionizing properties [2].

        Catalyst Systems and Enantioselective Variants

        The development of asymmetric Petasis reactions has been significantly advanced through the application of chiral catalyst systems. Chiral biphenol catalysts have demonstrated exceptional performance, providing products with excellent enantioselectivities [3]. In systematic studies, the reaction of styrylboronic acid with ethyl glyoxylate and dibenzylamine afforded racemic α-amino ester in 80% isolated yield at −15°C in the absence of catalyst [3]. However, introduction of chiral biphenol catalysts dramatically improved both yield and enantioselectivity.

        Transition metal catalysts have also proven effective in Petasis reaction optimization. Indium bromide (InBr₃) catalysis has been employed for enantioselective transformations involving glyoxylic acid, (S)-2-methylpropane-2-sulfinamide, and vinylboronic acids [4]. The proposed mechanism involves formation of a five-membered ring chelate between the quaternary boronate complex and the Lewis acidic indium center, contributing to high facial selectivity [4].

        Nanoparticle catalysts represent another significant advancement in Petasis reaction optimization. Cobalt ferrite (CoFe₂O₄) nanoparticles have demonstrated remarkable efficiency, enabling reactions to proceed at 80°C in acetonitrile with excellent yields (72-93%) and offering the practical advantage of magnetic separation [5]. The catalyst system tolerates diverse substitution patterns on both salicylaldehyde and arylboronic acid components.

        Substrate Scope and Functional Group Tolerance

        Optimization studies have revealed that (Z)-styrylboronic acid exhibits excellent compatibility with various amine and carbonyl components in Petasis reactions. The reaction demonstrates broad tolerance for functional groups including alcohols, carboxylic acids, and various nitrogen-containing heterocycles [6]. Electron-rich boronic acids, including styrylboronic acids, typically provide products in yields exceeding 70%, while electron-deficient variants may require modified conditions [4].

        Specialized substrate combinations have been developed for specific synthetic applications. The combination of 2-aminothiophenes derived from Gewald reactions with glyoxylic acid and styrylboronic acid has been optimized to provide functionalized 2-aminothiophene derivatives [2]. These products share structural motifs with known ribonuclease activators and demonstrate the synthetic utility of optimized Petasis conditions.

        Temperature and Solvent Effects

        Systematic optimization studies have established the critical importance of temperature control in Petasis reactions involving styrylboronic acid. The optimal temperature range typically spans from room temperature to 80°C, with the specific choice depending on the reactivity of the amine and aldehyde components [2]. Higher temperatures may be required for less reactive amine substrates, while highly reactive combinations can proceed efficiently at ambient temperature.

        Solvent selection plays a crucial role in reaction optimization. While dichloromethane provides moderate yields (24% conversion for model substrates), the use of hexafluoroisopropanol (HFIP) significantly accelerates reactions and improves conversions [2]. The sequential addition of components versus simultaneous addition has also been investigated, with simultaneous addition generally providing superior results, indicating that both direct migration and tetracoordinated boronate formation pathways are operative [2].

        Radical Cascade Reactions with Styrylboronates

        Radical cascade reactions involving (Z)-styrylboronic acid derivatives have emerged as powerful tools for constructing complex molecular frameworks through efficient carbon-carbon bond formation. These transformations typically proceed through radical-polar crossover mechanisms, enabling the formation of multiple bonds in a single operation while maintaining excellent stereocontrol [7].

        Organophotocatalytic Radical-Polar Cross-Coupling

        Recent developments in organophotocatalytic systems have enabled metal-free radical-polar cross-coupling reactions using styrylboronic acids and redox-active esters [7]. The reaction proceeds through formal polarity-mismatched radical addition, where organic photocatalysts permit very low loadings of electron-shuttle additives and accelerated reaction times compared to established metal-based processes [8].

        The mechanism involves initial photoredox activation to generate alkyl radicals from redox-active N-hydroxyphthalimide (NHPI) esters through single-electron transfer and subsequent decarboxylation [7]. These radicals undergo addition to styrylboronic acid derivatives that have been activated through boronate formation with phthalimide anion. The resulting radical intermediate undergoes oxidation to generate a carbocation, which eliminates the boron unit to provide the final C(sp²)-C(sp³) coupled product [7].

        Optimization studies have demonstrated that organic photocatalysts provide several advantages over metal-based systems, including avoidance of noble metals, lower catalyst loadings, and shorter reaction times [8]. The benchmark reaction between styrylboronic acid and cyclohexyl NHPI ester achieves excellent yields under these optimized conditions [7].

        Lewis Base Catalysis Approaches

        Dual catalytic systems comprising Lewis base catalysts and photoredox catalysts have been developed for generating carbon radicals directly from boronic acids and esters [9]. This approach enables wide arrays of alkyl boronic esters and aryl or alkyl boronic acids to react with electron-deficient olefins via radical addition in a redox-neutral fashion [9].

        The Lewis base catalyst forms redox-active complexes with either boronic esters or trimeric boroxines formed from boronic acids in solution [9]. Quinuclidin-3-ol and 4-dimethylaminopyridine have been identified as particularly effective Lewis base catalysts, providing products in 75-80% yields [9]. The mechanism involves dynamic equilibrium between boroxines and Lewis base catalysts, with the resulting complexes undergoing single-electron oxidation within the photoredox cycle [9].

        Radical Boron Migration Cascades

        Systematic studies of radical boron migration in diboronate complexes have revealed new pathways for forming synthetically valuable products through cascade processes [10]. These reactions involve radical addition to boronate complexes followed by intramolecular boron migration steps that generate complex products with defined stereochemistry [10].

        The radical chemistry on boronate complexes proceeds through formation of α-radical anion intermediates that undergo single-electron transfer oxidation to generate zwitterionic species [10]. These intermediates participate in Matteson-type 1,2-alkyl/aryl shifts to afford α-functionalized boronic esters [10]. The process enables construction of products bearing quaternary carbon centers while retaining the boronic ester functionality for further synthetic manipulation [10].

        Radical Aryl Migration from Boron to Carbon

        A particularly significant development in radical cascade chemistry involves 1,5-aryl migration from boron to carbon in aryl boronate complexes [11]. Carbon radicals generated through radical addition onto alkenyl aryl boronate complexes engage in intramolecular 1,5-aryl migration reactions to provide 4-aryl-alkylboronic esters with high diastereoselectivity under mild conditions [11].

        The mechanism involves formation of boronate complexes in situ through reaction of alkenylboronic acid esters with aryl lithium reagents [11]. Radical addition generates distal radical anion intermediates that undergo intramolecular radical 1,5-aryl migration through spirocyclic transition states [11]. Single-electron transfer oxidation by the radical precursor sustains the chain reaction while providing the targeted arylated products [11].

        Computational studies using density functional theory have supported the proposed mechanism, revealing transition structures with chair conformations and low activation barriers (10.9 kcal/mol) that account for the facile transformations [11]. The spin delocalization in the aryl ring contributes to stabilization of the transition state [11].

        Substrate Scope and Limitations

        Radical cascade reactions with styrylboronic acid derivatives demonstrate broad substrate scope with various radical precursors. Perfluoroalkyl halides including pentafluoroethyl iodide, heptafluoropropyl iodide, and perfluorooctyl bromide engage effectively in cascade sequences, providing products in 64-75% yields [11]. Less electrophilic alkyl halides react with significantly lower efficiencies (14-43% yield) [11].

        The methodology shows excellent functional group tolerance, accommodating diverse substituents on both the boronic acid and radical precursor components. Electron-rich substituents generally provide higher yields, while electron-withdrawing groups may require modified conditions or extended reaction times [7]. The retention of stereochemical information throughout the cascade process enables predictable formation of stereodefined products [11].

        Tandem Suzuki-Miyaura/Electrocyclization Processes

        Tandem processes combining Suzuki-Miyaura cross-coupling with electrocyclization reactions represent a powerful strategy for constructing complex cyclic frameworks from simple starting materials. These transformations enable the sequential formation of carbon-carbon bonds followed by ring-forming processes, providing access to structurally diverse heterocyclic and carbocyclic systems [12].

        Suzuki-Miyaura Cross-Coupling Fundamentals

        The Suzuki-Miyaura reaction employs palladium complex catalysts to cross-couple boronic acids with organohalides through a well-established catalytic cycle [13]. The mechanism involves oxidative addition of palladium to the halide reagent, transmetalation with the boronic acid component activated by base, and reductive elimination to form the carbon-carbon bond while regenerating the catalyst [13]. This transformation has become widely utilized due to the stability and availability of boronic acid reagents and the mild reaction conditions typically employed [14].

        For effective tandem processes, the choice of base and ligand for palladium plays a crucial role in achieving good conversions [15]. Potassium acetate or potassium phenoxide are commonly employed bases, while dppf (1,1′-bis(diphenylphosphino)ferrocene) serves as an effective ligand [15]. The reaction tolerates diverse functional groups and proceeds efficiently with aryl, vinyl, and alkynyl boronic acids [14].

        Carbonylative Suzuki-Miyaura Coupling

        The integration of carbon monoxide insertion into Suzuki-Miyaura processes provides access to ketone products that can subsequently undergo electrocyclization reactions [12]. The carbonylative Suzuki-Miyaura coupling of vinyl triflates with alkenylboronic acids has been demonstrated to provide unsymmetrical divinyl ketones in good yields [12].

        Optimization studies have revealed that room temperature conditions avoid degradation of starting materials while maintaining high efficiency [12]. The methodology has been extended to five- and six-membered heterocyclic systems including lactams, lactones, and thiolactones, achieving yields of 60-86% with N-heterocyclic vinyl triflates [12]. The resulting functionalized ketones serve as excellent substrates for subsequent electrocyclization processes [12].

        Electrocyclization Reaction Types

        Various electrocyclization processes have been successfully integrated with Suzuki-Miyaura coupling to create tandem sequences. Nazarov reactions represent a particularly important class, involving 4π-electrocyclization of divinyl ketones generated through carbonylative coupling [12]. Lewis acid catalysis facilitates these cyclizations, providing access to cyclopentenone derivatives with defined stereochemistry [12].

        Six-electron electrocyclization processes have also been incorporated into tandem sequences. The thermal electrocyclization of conjugated trienes, accessible through Suzuki coupling of vinyl triflates with dienylboronic acids, provides cyclohexadiene products under mild conditions [16]. These reactions demonstrate high stereoselectivity and can be conducted without additional catalysts beyond those required for the initial coupling step [16].

        Stereochemical Control in Tandem Processes

        The stereochemical outcome of tandem Suzuki-Miyaura/electrocyclization processes depends on several factors including the geometry of the starting materials, the nature of substituents, and the specific electrocyclization mode [12]. High stereoselectivity is observed when C2-substituents are present on dihydropyran moieties, which has been explained through analysis of transition state geometries [12].

        Product distribution and stereoselectivity are strongly dependent on substitution patterns of both the ethoxydiene and dihydropyran components [12]. Conformational constraints introduced by ring substitution generally enhance selectivity by restricting the available conformations during the electrocyclization step [12]. Seven-membered ring systems show reduced selectivity due to increased conformational flexibility [12].

        Applications in Natural Product Synthesis

        Tandem Suzuki-Miyaura/electrocyclization processes have found significant application in natural product synthesis, providing efficient routes to complex polycyclic frameworks [12]. The strategy has been employed in the synthesis of γ-lycorane, where gem-dibromocyclopropanes undergo silver(I)-promoted electrocyclic ring-opening followed by π-allyl cation cyclization to deliver hexahydroindole intermediates [16].

        Subsequent Suzuki cross-coupling with arylboronic acids provides tetracyclic compounds that undergo completely stereoselective catalytic hydrogenation [16]. The resulting saturated analogues participate in Bischler-Napieralski cyclization upon treatment with phosphorus oxychloride, followed by reduction with lithium aluminum hydride to complete the natural product synthesis [16].

        Optimization of Reaction Conditions

        Systematic optimization of tandem processes requires careful consideration of both coupling and cyclization requirements. Palladium catalysts with appropriate ligands must be selected to ensure efficient cross-coupling while maintaining compatibility with subsequent electrocyclization conditions [17]. Temperature control is particularly important, as conditions must be sufficiently mild to preserve reactive intermediates while promoting both transformations [12].

        Solvent selection plays a crucial role in optimizing tandem processes. Solvents must dissolve all reaction components while supporting both the cross-coupling catalyst and any additional reagents required for electrocyclization [12]. Aqueous co-solvents are often necessary for Suzuki coupling, but these must be compatible with subsequent transformations that may be sensitive to moisture [17].

        Diastereoselective Allylation Reactions

        Diastereoselective allylation reactions involving (Z)-styrylboronic acid derivatives represent powerful methodologies for constructing chiral carbon frameworks with high levels of stereocontrol. These transformations typically proceed through well-defined transition states that enable predictable stereochemical outcomes while accommodating diverse substrate classes [18].

        Allylation of N-tert-Butane Sulfinyl α-Iminoesters

        The diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids has been developed to provide optically active non-proteinogenic α-amino acid precursors [18]. This methodology demonstrates excellent stereoselectivity, with diastereomeric ratios typically exceeding 18:1 under optimized conditions [18].

        The reaction mechanism proceeds through a six-membered transition state in which the carboxy ethyl group and the lone pair on sulfur stabilize the transition state through hydrogen-bonding interactions with the boronic acid [18]. The imine nitrogen coordinates to the boron atom prior to B-C(allyl) bond cleavage, resulting in a concerted mechanism of C(imine)-C(allyl) coupling together with B-C(allyl) bond cleavage [18].

        Computational studies at the B3LYP-D3BJ(CPCM)/6-311+G(d,p) level have revealed a feasible Gibbs free-energy activation barrier of 17.4 kcal/mol under experimental conditions [18]. This computational modeling validates the proposed transition state structure and provides mechanistic insight into the high diastereoselectivity observed [18].

        Substrate Scope and Functional Group Tolerance

        The allylation methodology demonstrates exceptional substrate scope with various iminoester derivatives [18]. Electron-donating substituents on aryl groups generally provide higher yields and selectivities compared to electron-withdrawing substituents [18]. The reaction tolerates diverse functional groups including protected alcohols, carboxylic acids, and nitrogen-containing heterocycles [18].

        The protocol has been successfully applied to various amino acids and short peptides, enabling incorporation of these precursors at the N-terminal position [18]. Gram-scale synthesis is feasible, demonstrating the practical utility of the methodology for preparative applications [18]. The chiral auxiliary can be readily removed under mild acidic conditions, providing access to the free amino acid derivatives [18].

        Allylboration of Ketones

        Allylboronic acids readily react with a broad variety of ketones to afford homoallylic alcohols with adjacent quaternary and tertiary stereocenters [19]. The reaction proceeds with very high anti-stereoselectivity even when the substituents of the keto group have similar steric demands [19]. This methodology complements existing allylation techniques based on organoboron, indium, titanocene, zinc, aluminum, and tin reagents [19].

        The stereochemical outcome depends on the nature of the ketone substrate. For most ketones, the reaction proceeds through a six-membered chair-like transition state that positions the larger substituent in an equatorial orientation [19]. α-Keto acids react with syn-stereoselectivity, likely due to formation of acylboronate intermediates that alter the preferred transition state geometry [19].

        Transition State Analysis and Stereochemical Models

        Detailed analysis of transition states in allylboration reactions reveals the factors controlling stereoselectivity [19]. For ketone substrates, the anti-selectivity arises from minimization of steric interactions in a chair-like transition state where the larger substituent occupies an equatorial position [19]. The formation of tight six-membered ring transition states allows for very high levels of stereodifferentiation [19].

        For α-keto acids, the formation of acylboronate intermediates creates a chelating arrangement that favors syn-selectivity [19]. The increased electrophilicity of boron in these intermediates firmly orients the ketone in the transition state, leading to highly stereoselective allylation [19]. This mechanistic understanding enables prediction of stereochemical outcomes for new substrate combinations [19].

        Enantioselective Variants

        Asymmetric allylation reactions have been developed using chiral allylmetal reagents derived from terpene alcohols [20]. The hydroboration of allenes provides efficient access to B-allyldiisopinocamphenylboranes that demonstrate excellent enantioselectivity in reactions with aldehydes [20]. Matched and mismatched cases can be identified, with matched combinations providing >90% enantiomeric excess [20].

        The use of chiral boronic acids derived from natural products enables stereoselective synthesis of complex products with multiple stereocenters [19]. Chirality transfer from myrtenol through allylboronic acid formation followed by reaction with pyruvic acid provides products with excellent stereoselectivity including adjacent quaternary and tertiary stereocenters [19]. X-ray crystallography has been employed to confirm product structures and validate stereochemical assignments [19].

        Synthetic Applications and Product Elaboration

        The products of diastereoselective allylation reactions serve as versatile intermediates for further synthetic transformations [18]. The homoallylic alcohols obtained from ketone allylation can be oxidized, reduced, or functionalized at the alkene moiety to provide diverse product arrays [19]. The amino acid derivatives from iminoester allylation can be incorporated into peptide sequences or elaborated to more complex structures [18].

        Hydrogen Bond Acceptor Count

        2

        Hydrogen Bond Donor Count

        2

        Exact Mass

        148.0695597 g/mol

        Monoisotopic Mass

        148.0695597 g/mol

        Heavy Atom Count

        11

        Dates

        Last modified: 08-09-2024

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